2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a bromophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing similar reaction steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation of the aldehyde group results in the formation of a carboxylic acid.
- Reduction of the ketone group leads to the formation of an alcohol.
- Substitution reactions yield various derivatives depending on the nucleophile used .
Scientific Research Applications
2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of various cellular processes, including signal transduction, gene expression, and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde include:
- 2-(1-(4-Bromophenyl)-3-oxo-3-phenylpropyl)malononitrile
- 3-(4-Bromophenyl)-3-oxopropanonitrile
- 2-(4-Bromophenyl)-3-oxopropanenitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a thiobenzaldehyde moiety and a bromophenyl group allows for a diverse range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C16H13BrOS |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13BrOS/c17-15-8-5-13(6-9-15)16(18)10-7-12-3-1-2-4-14(12)11-19/h1-6,8-9,11H,7,10H2 |
InChI Key |
ZHWXMGVAXSJGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC=C(C=C2)Br)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.